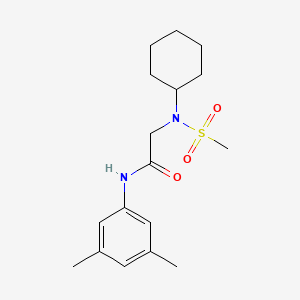
5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide, also known as BMTB, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BMTB is a small molecule that belongs to the class of benzamides and has a molecular weight of 352.3 g/mol.
Mechanism of Action
The mechanism of action of 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves the inhibition of MMPs, which are responsible for the degradation of extracellular matrix proteins. 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide binds to the active site of MMPs and prevents their activity, thereby reducing the degradation of extracellular matrix proteins. This leads to the suppression of various pathological conditions such as cancer, arthritis, and cardiovascular diseases.
Biochemical and Physiological Effects
5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has also been shown to inhibit the proliferation and migration of endothelial cells, which are involved in angiogenesis. Moreover, 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been found to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has also been found to exhibit good stability in various solvents and under different pH conditions. However, 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has certain limitations for lab experiments. It has low solubility in water, which makes it difficult to use in aqueous solutions. Moreover, 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has a short half-life, which limits its effectiveness in vivo.
Future Directions
Several future directions can be explored in the field of 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide research. One of the potential areas of research is the development of 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide derivatives that exhibit better pharmacological properties such as increased solubility and longer half-life. Another area of research is the investigation of 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide's potential as a therapeutic agent in other diseases such as Alzheimer's disease and Parkinson's disease. Moreover, the use of 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide in combination with other therapeutic agents can also be explored to enhance its effectiveness.
Synthesis Methods
The synthesis of 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves the reaction of 2-amino-4-methylthiazole with 5-bromo-2,3,4-trimethylbenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction takes place in dichloromethane as a solvent and is followed by purification through column chromatography. The yield of 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide obtained through this method is approximately 50%.
Scientific Research Applications
5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix and are involved in various pathological conditions such as cancer, arthritis, and cardiovascular diseases. 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has also been shown to inhibit the migration and invasion of cancer cells.
properties
IUPAC Name |
5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c1-7-6-19-14(16-7)17-13(18)11-5-12(15)10(4)8(2)9(11)3/h5-6H,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGOXCCYBOWUTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=C(C(=C2C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide](/img/structure/B5794861.png)

![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5794877.png)

![5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole](/img/structure/B5794894.png)

![4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5794908.png)


![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5794930.png)